![molecular formula C20H13NO5 B2449438 Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate CAS No. 339101-03-0](/img/structure/B2449438.png)
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate, a method was developed for the synthesis of a similar compound, 4,11-dimethoxyanthra [2,3-b]furan-5,10-dione . This method was based on heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A study by Yavari, Alborzi, Dehghan, and Nourmohammadian (2005) detailed the synthesis of related compounds using ethyl 9,10-dihydro-9,10-dioxoanthracen-1-yl-carbamoyl-formate, highlighting techniques applicable to similar compounds like Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate (Yavari et al., 2005).
Molecular Interactions
The same study also observed a dynamic NMR effect due to restricted rotation around the bond linking the anthraquinone moiety and the heterocyclic ring system in the synthesized compounds (Yavari et al., 2005).
Potential Applications
In Dye Synthesis
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate and similar compounds have potential applications in dye synthesis. For instance, Bojinov and Grabchev (2003) synthesized new fluorescent dyes using related compounds, indicating potential applications of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate in this field (Bojinov & Grabchev, 2003).
In Crystal Structure Studies
Marjani (2013) studied the crystal structure of a related compound, which could provide insights into the structural characteristics of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate (Marjani, 2013).
As Labeling Reagents in Food Analysis
Sun, You, Song, and Xia (2011) designed and synthesized a new labeling reagent for carboxylic acids, using a similar anthracene structure, for application in high-performance liquid chromatography. This suggests potential for Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate in analytical chemistry (Sun et al., 2011).
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through a process of heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases . This leads to the formation of the compound, which can then interact with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly established. The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects. More research is needed to elucidate these pathways and their implications .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels, but specific details are currently lacking .
properties
IUPAC Name |
ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-2-25-20(24)17-16(10-26-21-17)11-7-8-14-15(9-11)19(23)13-6-4-3-5-12(13)18(14)22/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDZJPQVXPOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate |
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